molecular formula C14H10FNO4 B1393765 2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261970-42-6

2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1393765
CAS No.: 1261970-42-6
M. Wt: 275.23 g/mol
InChI Key: WBTQUDUAOZOQTG-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluoro group at the 2’ position, a methyl group at the 4’ position, a nitro group at the 5 position, and a carboxylic acid group at the 3 position on the biphenyl structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid can be compared with other similar compounds, such as:

The unique combination of functional groups in 2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTQUDUAOZOQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689213
Record name 2'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-42-6
Record name 2'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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